Thiophen-3-amine

Catalog No.
S1515395
CAS No.
17721-06-1
M.F
C4H5NS
M. Wt
99.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiophen-3-amine

CAS Number

17721-06-1

Product Name

Thiophen-3-amine

IUPAC Name

thiophen-3-amine

Molecular Formula

C4H5NS

Molecular Weight

99.16 g/mol

InChI

InChI=1S/C4H5NS/c5-4-1-2-6-3-4/h1-3H,5H2

InChI Key

DKGYESBFCGKOJC-UHFFFAOYSA-N

SMILES

C1=CSC=C1N

Canonical SMILES

C1=CSC=C1N

Organic Synthesis: Building Block for Complex Molecules

Thiophen-3-amine serves as a crucial building block for synthesizing more complex organic molecules. Its reactive amine group allows for efficient coupling reactions with various functional groups, enabling the creation of diverse structures essential for drug discovery, materials science, and other research fields [].

Precursor for Functional Materials

Thiophen-3-amine's unique chemical structure makes it a valuable precursor for creating functional materials with specific properties. Its aromatic ring and amine group contribute to electrical conductivity, making it suitable for developing organic semiconductors, photovoltaics, and other electronic devices [, ].

Medicinal Chemistry: Potential Drug Scaffold

Due to its reactivity and ability to mimic certain biological structures, Thiophen-3-amine has been explored as a potential scaffold for developing new drugs. Researchers are investigating its potential for treating various diseases, including cancer, neurodegenerative disorders, and infectious diseases [, ].

Thiophen-3-amine is an organic compound with the chemical formula C4H5NSC_4H_5NS. It features a thiophene ring, which is a five-membered aromatic heterocycle containing sulfur. The amine functional group is attached at the 3-position of the thiophene ring, making it a derivative of thiophene. This compound is notable for its unique electronic properties imparted by the sulfur atom, which influences its reactivity and potential biological activity.

Of Amines: Role & Mechanism Explained - Vaia" class="citation ml-xs inline" data-state="closed" href="https://www.vaia.com/en-us/explanations/chemistry/organic-chemistry/chemical-reactions-of-amines/" rel="nofollow noopener" target="_blank"> .
  • Acylation and Alkylation: Thiophen-3-amine can react with acyl chlorides or alkyl halides to form amides or substituted amines, respectively, showcasing its versatility as a nucleophile

    Thiophen-3-amine has garnered interest in medicinal chemistry due to its potential biological activities. Compounds containing thiophene rings are often investigated for their pharmacological properties, including:

    • Antimicrobial Activity: Some derivatives of thiophenes exhibit antimicrobial properties, making them candidates for antibiotic development.
    • Anticancer Properties: Certain studies suggest that thiophene derivatives may possess anticancer activity by inhibiting specific cellular pathways involved in tumor growth.

  • Several methods exist for synthesizing thiophen-3-amine:

    • Direct Amination of Thiophene: Thiophenes can be directly aminated using amines and suitable reagents under specific conditions to yield thiophen-3-amines.
    • Nucleophilic Substitution Reactions: Reactions involving thiophene derivatives with electrophilic amines can lead to the formation of thiophen-3-amines through nucleophilic substitution mechanisms .
    • Multicomponent Reactions: Recent advancements have introduced multicomponent reactions that allow for the simultaneous formation of thiophenes and amines from simpler precursors, enhancing synthetic efficiency .

    Thiophen-3-amine and its derivatives find applications in various fields:

    • Pharmaceuticals: Due to their biological activity, derivatives of thiophen-3-amine are explored as potential drug candidates for treating infections and cancers.
    • Material Science: The unique electronic properties of thiophenes make them useful in organic electronics, such as organic light-emitting diodes and solar cells.

    Studies on the interactions of thiophen-3-amine with biological targets are essential for understanding its mechanism of action. Research typically focuses on:

    • Receptor Binding Studies: Investigating how thiophen-3-amines interact with specific receptors or enzymes to elucidate their pharmacological effects.
    • Structure-Activity Relationship (SAR): Analyzing how modifications to the thiophen-3-amino structure influence its biological activity.

    Several compounds share structural similarities with thiophen-3-amine. Here are some notable examples:

    Compound NameStructure TypeUnique Features
    Thiophen-2-amineThiophene derivativeSubstitution at the 2-position affects reactivity.
    BenzothiophenePolycyclic aromaticEnhanced stability and different electronic properties.
    2-AminothiopheneThiophene derivativeExhibits different biological activities due to position change.

    Thiophen-3-amines are unique due to their specific position of substitution on the thiophene ring, which significantly influences their chemical behavior and biological activity compared to other similar compounds.

    Classical Curtius Approach from Thiophene-3-carboxylic Acid

    The Curtius rearrangement represents one of the most reliable and well-established methods for synthesizing thiophen-3-amine from readily available starting materials. This methodology involves the thermal decomposition of thiophene-3-carbonyl azide to generate the corresponding isocyanate intermediate, which subsequently undergoes nucleophilic attack by water or alcohols to yield the desired amine product. The reaction proceeds with complete retention of stereochemistry at the migrating carbon center, making it particularly valuable for the synthesis of structurally complex thiophen-3-amine derivatives.

    Modified Curtius Procedures Using Diphenylphosphoryl Azide

    The development of diphenylphosphoryl azide as a stable, non-explosive reagent has significantly improved the safety and practicality of the Curtius rearrangement for thiophen-3-amine synthesis. This modification, often referred to as the Yamada procedure, allows for the direct conversion of carboxylic acids to urethanes through intermediate carboxylic acid azides without the need to isolate the potentially hazardous acyl azide intermediates. The reagent functions through the oxophilic nature of the phosphorus center, facilitating the formation of the acyl azide under mild conditions.

    Treatment of thiophene-3-carboxylic acid with diphenylphosphoryl azide in the presence of triethylamine and tertiary-butyl alcohol provides the corresponding Boc-protected thiophen-3-amine directly. This one-pot procedure eliminates the need for separate azide formation and isolation steps, significantly improving the overall efficiency and safety profile of the transformation. The resulting carbamate can be readily deprotected under acidic conditions to reveal the free amine functionality.

    XLogP3

    1.2

    Hydrogen Bond Acceptor Count

    2

    Hydrogen Bond Donor Count

    1

    Exact Mass

    99.01427034 g/mol

    Monoisotopic Mass

    99.01427034 g/mol

    Heavy Atom Count

    6

    Wikipedia

    3-Aminothiophene

    Dates

    Modify: 2023-08-15

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